molecular formula C7H5BrN2S B15296931 2-Bromo-6-isothiocyanato-4-methylpyridine

2-Bromo-6-isothiocyanato-4-methylpyridine

Cat. No.: B15296931
M. Wt: 229.10 g/mol
InChI Key: ORDYIIKMQNBIRA-UHFFFAOYSA-N
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Description

2-Bromo-6-isothiocyanato-4-methylpyridine is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 2-position, an isothiocyanate group at the 6-position, and a methyl group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-isothiocyanato-4-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2-bromo-6-methylpyridine with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent decomposition of the isothiocyanate group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-isothiocyanato-4-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles to form thiourea derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or alkyl halides can be used under basic conditions.

    Addition Reactions: Nucleophiles such as primary amines or alcohols can be used in the presence of a base.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

    Substitution Reactions: Formation of azido, thiocyanato, or alkoxy derivatives.

    Addition Reactions: Formation of thiourea or carbamate derivatives.

    Oxidation and Reduction Reactions: Formation of sulfonyl or amine derivatives.

Scientific Research Applications

2-Bromo-6-isothiocyanato-4-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds.

    Biology: The compound can be used to modify biomolecules such as proteins and nucleic acids, enabling the study of their functions and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-isothiocyanato-4-methylpyridine involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic and can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited in the design of inhibitors that target specific enzymes or receptors. The bromine atom can also participate in substitution reactions, allowing for further functionalization of the compound.

Comparison with Similar Compounds

    2-Bromo-4-methylpyridine: Lacks the isothiocyanate group, making it less reactive towards nucleophiles.

    2-Isothiocyanato-4-methylpyridine: Lacks the bromine atom, limiting its use in substitution reactions.

    6-Bromo-4-methylpyridine:

Uniqueness: 2-Bromo-6-isothiocyanato-4-methylpyridine is unique due to the presence of both the bromine and isothiocyanate groups, which confer a high degree of reactivity and versatility. This dual functionality allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

2-bromo-6-isothiocyanato-4-methylpyridine

InChI

InChI=1S/C7H5BrN2S/c1-5-2-6(8)10-7(3-5)9-4-11/h2-3H,1H3

InChI Key

ORDYIIKMQNBIRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Br)N=C=S

Origin of Product

United States

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